molecular formula C8H8N2O2 B13694748 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13694748
M. Wt: 164.16 g/mol
InChI Key: YVAUNAOQQCDCFK-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar structure but lacking the hydroxy group.

    Dihydroquinazolinone: A reduced form of quinazolinone.

    Hydroxyquinazolinone: Compounds with hydroxy groups at different positions.

Uniqueness

7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the hydroxy group at the 7th position, which can significantly influence its biological activity and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7-hydroxy-3,4-dihydro-1H-quinazolin-2-one

InChI

InChI=1S/C8H8N2O2/c11-6-2-1-5-4-9-8(12)10-7(5)3-6/h1-3,11H,4H2,(H2,9,10,12)

InChI Key

YVAUNAOQQCDCFK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)O)NC(=O)N1

Origin of Product

United States

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